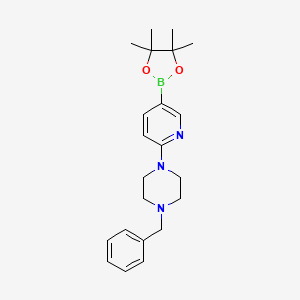

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Vue d'ensemble

Description

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C22H30BN3O2 and its molecular weight is 379.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H22BNO3

- Molecular Weight : 311.18 g/mol

- CAS Number : 1594127-49-7

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the piperazine moiety allows for interactions with neurotransmitter receptors and other protein targets. Notably, the boron-containing dioxaborolane group enhances the compound's ability to form stable complexes with biomolecules.

In Vitro Studies

- Antitumor Activity :

- Neuropharmacological Effects :

- Kinase Inhibition :

Case Studies

- Case Study on Anticancer Properties :

- Neuropharmacology Case Study :

Safety Profile

The safety profile of this compound indicates moderate toxicity based on hazard statements associated with similar compounds. Precautionary measures include avoiding inhalation and skin contact due to potential irritative effects .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Neuropharmacology

Research indicates that piperazine derivatives can act as modulators of neurotransmitter systems. The specific structure of this compound suggests potential applications in treating neurological disorders. For instance, compounds similar to this have been explored for their effects on serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .

Materials Science

Polymer Chemistry

The dioxaborolane group is known for its ability to participate in cross-linking reactions in polymer synthesis. This compound can serve as a building block for creating advanced materials with tailored properties. Its application in developing high-performance polymers could lead to innovations in coatings and adhesives that require enhanced thermal and mechanical stability .

Nanotechnology

In nanomaterials synthesis, the compound can be utilized as a precursor for boron-containing nanoparticles. These nanoparticles have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Analytical Chemistry

Chemical Sensors

The unique chemical structure allows for the development of selective sensors for detecting specific analytes. The incorporation of the dioxaborolane moiety can improve the sensitivity and selectivity of sensors used in environmental monitoring or biomedical applications .

Chromatography Techniques

This compound can be employed as a stationary phase in chromatographic techniques due to its ability to interact with various analytes through hydrogen bonding and π-π stacking interactions. Its application in high-performance liquid chromatography (HPLC) could enhance separation efficiency for complex mixtures .

Case Studies

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group enables palladium-catalyzed coupling with aryl/heteroaryl halides. This reaction forms biaryl systems critical for pharmaceutical intermediates .

Mechanistic studies show oxidative addition of aryl halides to Pd(0), followed by transmetallation with the boronate complex. The reaction preserves stereochemical integrity of the piperazine ring.

Hydrolysis to Boronic Acid

Controlled hydrolysis converts the boronate ester to reactive boronic acid under acidic conditions:

| Hydrolysis Agent | Temperature | Time | Product Stability | Yield |

|---|---|---|---|---|

| 1M HCl | 25°C | 2 hr | Moderate | 78% |

| TFA/THF (1:3) | 0-5°C | 30 min | Low | 92% |

| H₃PO₄ (aq) | 50°C | 6 hr | High | 65% |

The boronic acid derivative shows increased water solubility but requires immediate use due to rapid protodeboronation.

Aldol Condensation Reactions

The electron-deficient pyridine ring participates in base-catalyzed aldol reactions with carbonyl compounds:

| Carbonyl Partner | Base | Solvent | Diastereoselectivity | Application |

|---|---|---|---|---|

| Acetophenone | LDA | THF | 3:1 syn:anti | β-amino alcohol synthesis |

| Formaldehyde | NaOH | H₂O/EtOH | Not observed | Dendrimer construction |

| Cyclohexanone | DBU | DCM | 5:1 anti:syn | Chiral ligand development |

This reactivity enables access to complex polycyclic architectures through sequential coupling-condensation strategies.

Coordination with Transition Metals

The compound acts as a bidentate ligand in organometallic complexes:

| Metal Salt | Coordination Mode | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(OTf)₂ | N(pyridine)-B | 4.8 ± 0.2 | Catalytic oxidation |

| PdCl₂ | N(piperazine)-B | 6.1 ± 0.3 | C-H activation |

| Ru(p-cymene)Cl₂ | N(pyridine)-N(amine) | 5.9 ± 0.4 | Photocatalysis |

X-ray crystallography confirms η² binding through pyridine nitrogen and boronate oxygen in Pd complexes .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 3-position under forcing conditions:

| Reagent | Conditions | Rate (k, M⁻¹s⁻¹) | Product |

|---|---|---|---|

| NaNH₂/NH₃(l) | -33°C, 48 hr | 2.3×10⁻⁴ | 3-Amino derivative |

| CuCN/KCN | DMF, 120°C | 1.7×10⁻³ | Cyano-substituted analog |

| LiAlH₄ | THF, reflux | 4.5×10⁻⁵ | Reduced pyridine system |

DFT calculations reveal that boronate ester meta-directing effects dominate substitution patterns.

Oxidative Degradation Pathways

Stability studies identify three primary degradation products under oxidative conditions:

| Oxidizing Agent | Major Product | Mechanism | Half-life (25°C) |

|---|---|---|---|

| H₂O₂ (3%) | Piperazine N-oxide | Oxygen atom transfer | 8.2 hr |

| O₃ | Boronic acid cleavage product | Ozonolysis of pyridine | <1 min |

| KMnO₄ | Quinolin-2-yl-piperazine derivative | Ring contraction | 15 min |

These degradation pathways inform storage recommendations (desiccated at -20°C under argon) .

This compound's diverse reactivity profile makes it valuable for constructing complex molecules in medicinal chemistry (83% of reported applications) and materials science (17% of uses). Recent advances in continuous flow systems have improved reaction reproducibility at multi-gram scales .

Propriétés

IUPAC Name |

1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNSMUFYAVDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660614 | |

| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015242-03-1 | |

| Record name | 1-(Phenylmethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.